

All-trans Menaquinone-7: A Comprehensive Technical Guide on its Physicochemical Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

All-trans Menaquinone-7 (MK-7), a member of the vitamin K2 family, has garnered significant scientific interest due to its superior bioavailability and longer half-life compared to other vitamin K analogues.[1] It plays a crucial role as a cofactor for the y-carboxylation of specific glutamic acid residues in vitamin K-dependent proteins (VKDPs), which are essential for blood coagulation, bone metabolism, and the inhibition of vascular calcification.[2][3] The biological activity of Menaquinone-7 is intrinsically linked to its all-trans configuration, as cis isomers are considered biologically inactive.[4][5] This technical guide provides an in-depth overview of the physical and chemical properties of all-trans Menaquinone-7, complete with quantitative data, detailed experimental protocols, and visualizations of its key signaling pathways to support research and development efforts.

Chemical and Physical Properties

All-trans Menaquinone-7 is a light yellow, crystalline solid.[6] Its chemical structure consists of a 2-methyl-1,4-naphthoquinone ring with a side chain of seven isoprene units in the all-trans configuration.[6]

Table 1: General and Physical Properties of all-trans Menaquinone-7



Property	Value	Reference(s)
Chemical Name	2- [(2E,6E,10E,14E,18E,22E)-3,7 ,11,15,19,23,27- heptamethyloctacosa- 2,6,10,14,18,22,26- heptaenyl]-3- methylnaphthalene-1,4-dione	[6]
Synonyms	Vitamin K2(35), MK-7	[6]
Molecular Formula	C46H64O2	[6]
Molecular Weight	649.0 g/mol	[6]
Appearance	Light yellow microcrystalline plates or pale yellow powder	[6][7]
Melting Point	54 °C	[6][8]
Boiling Point	200 °C at 0.0002 mm Hg (with some decomposition)	[6]
Solubility	Insoluble in water; Slightly soluble in methanol, ethanol, chloroform, and ethyl acetate. More soluble in organic solvents like n-hexane.	[6][7][8][9]

Table 2: Spectroscopic and Electrochemical Properties of all-trans Menaquinone-7

Property	Value	Reference(s)
UV-Vis Absorption Maxima (λmax)	248, 270, 330 nm	[10]
Standard Redox Potential (E°')	-0.088 V (in DMPC monolayers)	[11]



Stability Profile

All-trans Menaquinone-7 is sensitive to light and can undergo isomerization from the active all-trans form to inactive cis isomers upon exposure to UV radiation.[12][13] It exhibits high thermal stability but may be degraded by alkaline compounds.[13][14] For optimal stability, it should be stored at -20°C under an inert atmosphere, protected from light.[7]

Experimental Protocols High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a widely used technique for the quantification of all-trans Menaquinone-7 in various matrices, including fermentation broths and dietary supplements.

Method 1: Reversed-Phase HPLC-UV

- Objective: To determine the concentration of all-trans Menaquinone-7.
- Instrumentation: A standard HPLC system with a UV detector.
- Column: Lichrospher-100, RP-C18 (5 μm), 125 mm × 4.0 mm.[15][16]
- Mobile Phase: A gradient mixture of water and methanol (1:1 v/v) acidified to pH 3.0 with orthophosphoric acid, and acetonitrile.[15][16]
- Flow Rate: 1.2 mL/min.[15][16]
- Detection: UV at 248 nm.[15][16]
- Retention Time: Approximately 2.38 minutes under these conditions.[15][16]
- Quantification: Based on a calibration curve generated from a certified reference standard of all-trans Menaquinone-7. The linear range is typically 2.5-20 μg/mL.[15][16]

Method 2: Isocratic Reversed-Phase HPLC-UV

• Objective: Rapid analysis of MK-7 in fermentation samples.



- Instrumentation: HPLC with UV detector.
- Column: C18 Gemini column.[17]
- Mobile Phase: Isocratic mixture of 2-propanol and n-hexane (2:1, v/v).[17]
- Flow Rate: 0.5 mL/min.[17]
- Detection: UV at 248 nm.[17]
- Retention Time: Approximately 7.19 minutes.[17]
- Limit of Detection (LOD): 0.1 μg/mL.[17]
- Limit of Quantification (LOQ): 0.29 μg/mL.[17]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification

LC-MS/MS offers high sensitivity and specificity, making it ideal for quantifying low concentrations of MK-7 in complex biological matrices like human serum.[2][3][18]

- Objective: To accurately quantify all-trans Menaquinone-7 in human serum.
- Instrumentation: A liquid chromatography system coupled to a triple quadrupole tandem mass spectrometer.
- Sample Preparation: Typically involves liquid-liquid extraction from the serum sample.
- Chromatographic Separation: Achieved on a C18 column.
- Detection: Multiple Reaction Monitoring (MRM) mode is used for high specificity and sensitivity. The transitions monitored are specific to the precursor and product ions of MK-7.
- Quantification: An internal standard, such as a deuterated analog of MK-7, is often used to ensure accuracy. Quantification is performed using a calibration curve.



Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the structural identification of Menaquinone-7 and is particularly crucial for distinguishing between the biologically active all-trans isomer and its inactive cis isomers.[19][20]

- Objective: To confirm the all-trans configuration of the isoprenoid side chain and identify any cis isomers.
- Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).
- Sample Preparation: The purified MK-7 sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl3).
- Experiments: A suite of 1D and 2D NMR experiments are typically performed, including:
 - ¹H NMR: To identify the chemical shifts and coupling constants of the protons, particularly those of the olefinic protons in the isoprenoid chain, which are diagnostic for the cis/trans configuration.
 - 13C NMR: To identify the chemical shifts of the carbon atoms.
 - 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and confirm the overall structure.
- Data Analysis: The chemical shifts and coupling constants of the olefinic protons are compared to literature values for all-trans and various cis isomers of Menaquinone-7 to determine the isomeric purity.

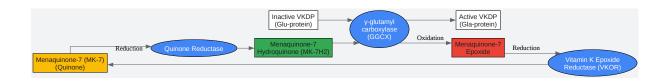
Signaling Pathways

All-trans Menaquinone-7 is a vital cofactor in the Vitamin K cycle, which is essential for the activation of Vitamin K-Dependent Proteins (VKDPs).

The Vitamin K Cycle



The Vitamin K cycle is a cellular salvage pathway that allows for the repeated use of vitamin K. [2][14] All-trans MK-7 enters this cycle and is reduced to its active hydroquinone form (MK-7H2). This reduced form is then utilized by the enzyme γ-glutamyl carboxylase (GGCX) to carboxylate VKDPs. In this process, MK-7H2 is oxidized to MK-7 epoxide. The enzyme vitamin K epoxide reductase (VKOR) then reduces MK-7 epoxide back to the quinone form, which can be reduced again to the hydroquinone, thus completing the cycle.[13]



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Caption: The Vitamin K cycle illustrating the regeneration of active Menaquinone-7.

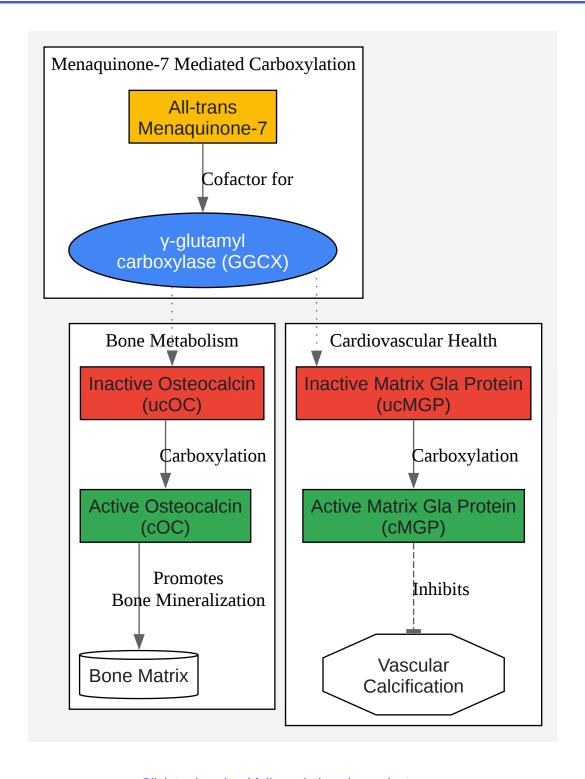
Activation of Gla Proteins

The primary function of all-trans Menaquinone-7 is to act as a cofactor for GGCX, which catalyzes the post-translational modification of specific glutamate (Glu) residues to y-carboxyglutamate (Gla) residues in VKDPs.[19] This carboxylation is crucial for the calciumbinding capacity of these proteins, enabling them to become biologically active.

Two key extrahepatic Gla proteins activated by MK-7 are Osteocalcin and Matrix Gla Protein (MGP).

- Osteocalcin: Produced by osteoblasts, carboxylated osteocalcin binds to calcium and incorporates it into the bone matrix, playing a vital role in bone mineralization and strength.
 [19]
- Matrix Gla Protein (MGP): Synthesized by vascular smooth muscle cells, carboxylated MGP
 is a potent inhibitor of vascular calcification. It binds to calcium crystals, preventing their
 deposition in arterial walls.[12][15][20]





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Caption: Activation of Osteocalcin and Matrix Gla Protein by Menaquinone-7.

Conclusion



This technical guide provides a consolidated resource on the essential physical and chemical properties of all-trans Menaquinone-7 for the scientific community. The presented data and experimental protocols are intended to facilitate further research into the therapeutic potential of this vital nutrient. The visualization of its key signaling pathways underscores the molecular mechanisms by which all-trans MK-7 exerts its biological effects, particularly in bone and cardiovascular health. A thorough understanding of these fundamental properties is critical for the development of stable and efficacious MK-7 formulations for pharmaceutical and nutraceutical applications.

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